Potassium dodecyl phosphonate
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Overview
Description
Potassium dodecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their stability and resistance to biochemical, thermal, and photochemical decomposition . This compound is typically used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of potassium dodecyl phosphonate generally involves the reaction of dodecyl alcohol with phosphorus trichloride, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the presence of a solvent to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous processing to ensure consistent quality and yield .
Chemical Reactions Analysis
Potassium dodecyl phosphonate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Potassium dodecyl phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a component in enzyme inhibitors.
Industry: It is used in the formulation of detergents, corrosion inhibitors, and as a flame retardant.
Mechanism of Action
The mechanism of action of potassium dodecyl phosphonate involves its interaction with specific molecular targets, such as enzymes and cellular membranes. The compound’s phosphonate group can mimic phosphate, allowing it to inhibit enzymes that rely on phosphate for their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Potassium dodecyl phosphonate is unique among phosphonates due to its long alkyl chain, which imparts specific hydrophobic properties. Similar compounds include:
Sodium dodecyl phosphonate: Similar in structure but with sodium as the counterion.
Dodecyl phosphonic acid: Lacks the potassium ion and is more acidic.
Bisphosphonates: Contain two phosphonate groups and are commonly used in the treatment of osteoporosis.
These compounds share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
61392-12-9 |
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Molecular Formula |
C12H25K2O3P |
Molecular Weight |
326.50 g/mol |
IUPAC Name |
dipotassium;dodecyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C12H27O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;;/h2-12H2,1H3,(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
KESUNFVRJDWLHY-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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